molecular formula C23H21N3O4 B11937391 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853313-01-6

2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11937391
CAS No.: 853313-01-6
M. Wt: 403.4 g/mol
InChI Key: OGMHHIOVJOBDGX-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The presence of multiple functional groups, including a nitrophenyl, furan, and carbonitrile, makes this compound particularly interesting for various chemical reactions and applications.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

    Condensation: The carbonitrile group can undergo condensation reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Properties

CAS No.

853313-01-6

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2,7,7-trimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H21N3O4/c1-13-16(12-24)21(22-17(25-13)10-23(2,3)11-18(22)27)20-8-7-19(30-20)14-5-4-6-15(9-14)26(28)29/h4-9,21,25H,10-11H2,1-3H3

InChI Key

OGMHHIOVJOBDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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